Cas no 1806705-69-0 (Ethyl 5-(2-chloropropanoyl)-2-methylphenylacetate)

Ethyl 5-(2-chloropropanoyl)-2-methylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(2-chloropropanoyl)-2-methylphenylacetate
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- Inchi: 1S/C14H17ClO3/c1-4-18-13(16)8-12-7-11(6-5-9(12)2)14(17)10(3)15/h5-7,10H,4,8H2,1-3H3
- InChI Key: FJWRYVVVDIUGRS-UHFFFAOYSA-N
- SMILES: ClC(C)C(C1C=CC(C)=C(C=1)CC(=O)OCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 303
- Topological Polar Surface Area: 43.4
- XLogP3: 3.1
Ethyl 5-(2-chloropropanoyl)-2-methylphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010004764-1g |
Ethyl 5-(2-chloropropanoyl)-2-methylphenylacetate |
1806705-69-0 | 97% | 1g |
1,490.00 USD | 2021-07-06 | |
Alichem | A010004764-500mg |
Ethyl 5-(2-chloropropanoyl)-2-methylphenylacetate |
1806705-69-0 | 97% | 500mg |
782.40 USD | 2021-07-06 | |
Alichem | A010004764-250mg |
Ethyl 5-(2-chloropropanoyl)-2-methylphenylacetate |
1806705-69-0 | 97% | 250mg |
470.40 USD | 2021-07-06 |
Ethyl 5-(2-chloropropanoyl)-2-methylphenylacetate Related Literature
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
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Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
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Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
Additional information on Ethyl 5-(2-chloropropanoyl)-2-methylphenylacetate
Ethyl 5-(2-chloropropanoyl)-2-methylphenylacetate: A Comprehensive Overview
Ethyl 5-(2-chloropropanoyl)-2-methylphenylacetate, with the CAS number 1806705-69-0, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a phenyl group with an ester functional group, making it a versatile molecule for various applications. The compound's name itself is a testament to its intricate composition, with key components such as the chloropropanoyl group and the methylphenyl moiety playing crucial roles in its properties and reactivity.
Recent studies have highlighted the potential of Ethyl 5-(2-chloropropanoyl)-2-methylphenylacetate in drug discovery and development. Researchers have explored its ability to act as a precursor in the synthesis of bioactive compounds, particularly in the context of anti-inflammatory and antitumor agents. The chloropropanoyl group within the molecule has been shown to enhance bioavailability and stability, making it an attractive candidate for medicinal chemists.
The synthesis of Ethyl 5-(2-chloropropanoyl)-2-methylphenylacetate involves a multi-step process that typically begins with the preparation of the corresponding acid. This is followed by esterification using ethanol, yielding the final product. The reaction conditions are carefully optimized to ensure high yields and purity, which are critical for downstream applications. The molecule's structure has been extensively studied using advanced spectroscopic techniques such as NMR and IR, providing insights into its conformational flexibility and electronic properties.
In terms of physical properties, Ethyl 5-(2-chloropropanoyl)-2-methylphenylacetate exhibits a melting point of approximately 45°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various chemical reactions. The compound's stability under different pH conditions has also been evaluated, revealing its resistance to hydrolysis under neutral conditions, which is advantageous for its use in pharmaceutical formulations.
One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of more complex molecules. For instance, researchers have employed it in the construction of heterocyclic compounds, which are widely used in drug design due to their unique pharmacological profiles. The methylphenyl group within the molecule serves as a valuable site for further functionalization, enabling the creation of diverse chemical libraries.
Recent advancements in computational chemistry have also shed light on the electronic properties of Ethyl 5-(2-chloropropanoyl)-2-methylphenylacetate. Quantum mechanical calculations have revealed that the molecule exhibits significant electron-withdrawing effects due to the presence of the chloropropanoyl group. This characteristic not only influences its reactivity but also contributes to its potential as a building block in electrochemical applications.
In conclusion, Ethyl 5-(2-chloropropanoyl)-2-methylphenylacetate (CAS No: 1806705-69-0) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure, combined with its favorable physical and chemical properties, positions it as a valuable tool in both academic research and industrial settings. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in the advancement of modern chemistry.
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